

Application Notes and Protocols for Azido-PEG1-amine in Protein Labeling

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Compound of Interest

Compound Name: Azido-PEG1-amine

Cat. No.: B1666421

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Introduction

Azido-PEG1-amine is a heterobifunctional linker that serves as a valuable tool in bioconjugation and drug development. It possesses a primary amine group and an azide group, separated by a short polyethylene glycol (PEG) spacer. The amine group allows for covalent attachment to proteins, typically through reaction with activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, targeting primary amines on lysine residues and the N-terminus of the protein. The azide group provides a bioorthogonal handle for subsequent "click chemistry" reactions.

This two-step labeling strategy offers precise control over the introduction of functionalities onto a protein of interest. The azide group remains inert during the initial conjugation to the protein and can be specifically ligated to a molecule containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN) through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction, respectively.[1][2] This methodology is widely employed for attaching a variety of payloads to proteins, including fluorescent dyes, biotin, and cytotoxic drugs for the development of antibody-drug conjugates (ADCs). The PEG spacer enhances solubility and can reduce steric hindrance.[3]

Data Presentation: Quantitative Parameters for Azide Labeling

The efficiency of protein labeling with an azido-PEG-NHS ester is influenced by several factors, including protein concentration, the molar ratio of the labeling reagent to the protein, buffer composition, pH, and the duration and temperature of the reaction. The following tables summarize typical quantitative data for the labeling of a generic IgG antibody.

Parameter	Value	Notes
Protein	Human IgG	Molecular Weight: ~150 kDa
Protein Concentration	1-10 mg/mL	Higher concentrations generally lead to greater labeling efficiency.[4]
Labeling Reagent	Azido-PEG1-NHS Ester	Dissolved in anhydrous DMSO immediately before use.[5]
Molar Excess of Reagent	8- to 20-fold	Moles of Azido-PEG1-NHS Ester per mole of IgG.[5][6]
Reaction Buffer	Phosphate Buffered Saline (PBS)	pH 7.2-8.5. Must be free of primary amines (e.g., Tris).[7]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	
Reaction Time	30-60 minutes at room temperature, or 2 hours at 4°C. [5]	
Average Degree of Labeling (DOL)	3 - 6 azides per antibody	Determined by MALDI-TOF mass spectrometry.[5]
Labeling Efficiency	> 95%	Percentage of antibody molecules labeled with at least one azide group.
Post-Labeling Protein Recovery	> 90%	After removal of excess reagent via desalting or dialysis.

Molar Excess of NHS Ester	Typical Degree of Labeling (DOL)
8-fold	1-3
15-fold	Varies, optimization recommended
20-fold	4-6

Experimental Protocols

Part 1: Azide Labeling of Proteins using Azido-PEG1-NHS Ester

This protocol details the covalent attachment of the azido-PEG1 moiety to a protein by targeting primary amine groups.

Materials and Reagents:

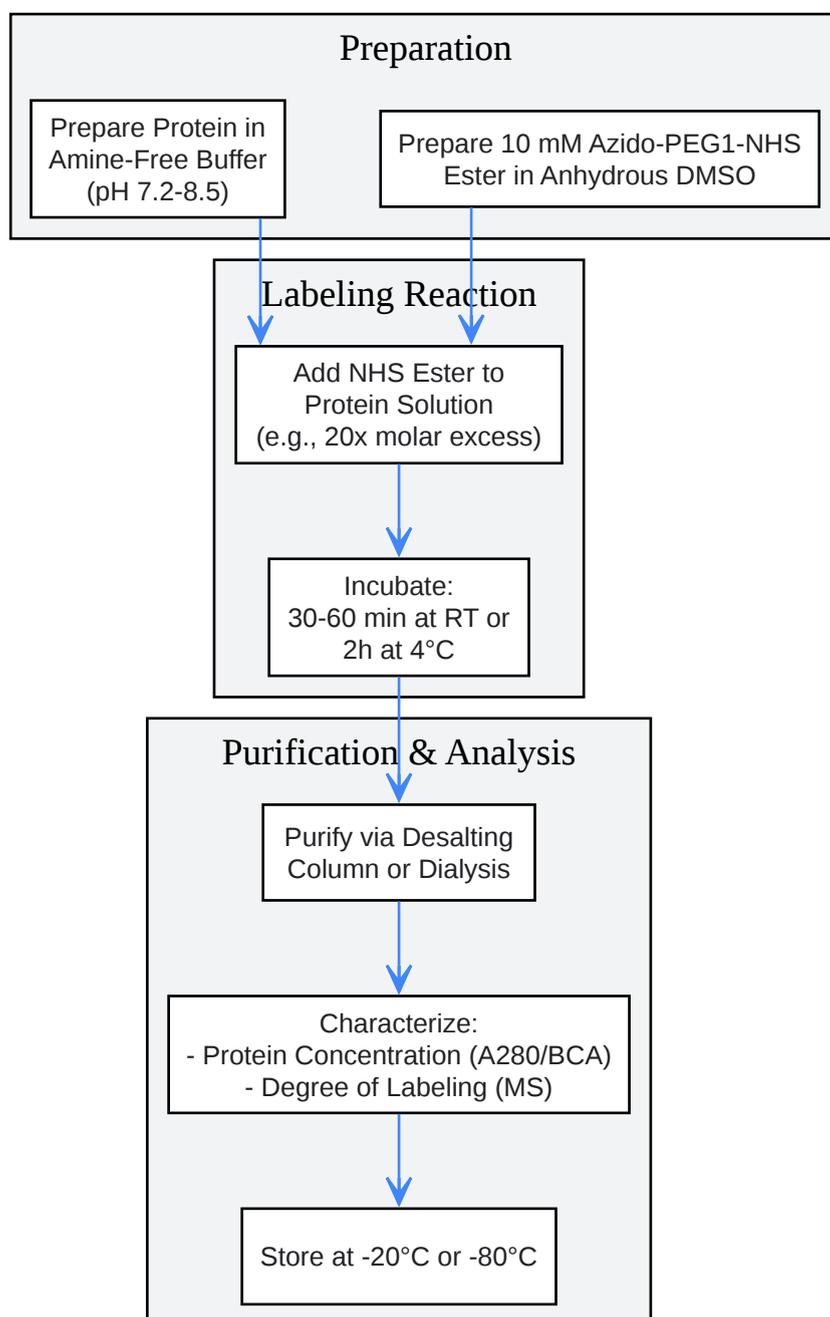
- Protein of interest
- Azido-PEG1-NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.2-8.5 (amine-free)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes (e.g., Slide-A-Lyzer™ Dialysis Cassettes)
- Reaction tubes

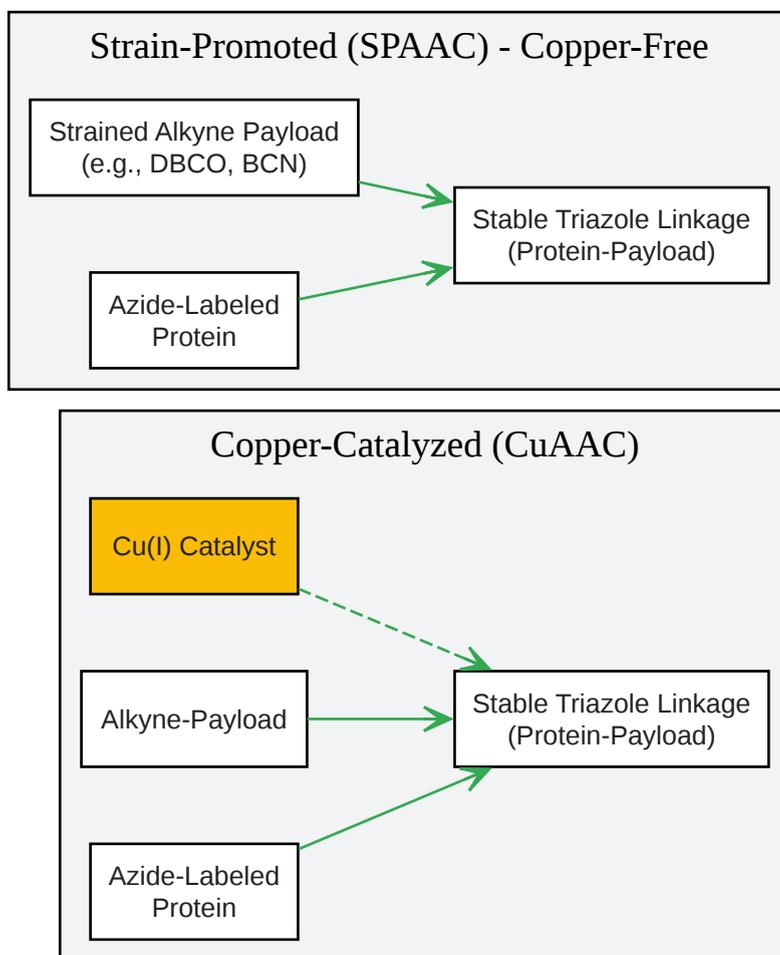
Protocol:

- Protein Preparation:
 - Dissolve the protein in amine-free PBS (pH 7.2-8.5) to a concentration of 1-10 mg/mL.
 - If the protein buffer contains primary amines like Tris or glycine, it must be exchanged with PBS using a desalting column or dialysis.^[5]

- Reagent Preparation:
 - Immediately before use, bring the vial of Azido-PEG1-NHS Ester to room temperature.
 - Prepare a 10 mM stock solution of the Azido-PEG1-NHS Ester in anhydrous DMSO.
 - Note: NHS esters are sensitive to moisture. Use high-quality, anhydrous DMSO and keep the reagent vial tightly sealed. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]
- Labeling Reaction:
 - Calculate the required volume of the 10 mM Azido-PEG1-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold).
 - Example Calculation for a 20-fold molar excess:
 - For a 1 mg/mL solution of a 150 kDa protein in 1 mL:
 - Moles of protein = $(0.001 \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
 - Moles of reagent = $20 * 6.67 \times 10^{-9} \text{ mol} = 1.33 \times 10^{-7} \text{ mol}$
 - Volume of 10 mM reagent = $(1.33 \times 10^{-7} \text{ mol}) / (0.01 \text{ mol/L}) = 1.33 \times 10^{-5} \text{ L} = 13.3 \mu\text{L}$
 - While gently vortexing, add the calculated volume of the Azido-PEG1-NHS Ester stock solution to the protein solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume.[5]
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
- Purification:
 - Remove the unreacted Azido-PEG1-NHS Ester and byproducts using a desalting column or by dialysis against PBS.[3] This step is crucial to prevent interference in downstream applications.
- Characterization and Storage:

- Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
- If required, determine the Degree of Labeling (DOL) using MALDI-TOF mass spectrometry.
- The azide-labeled protein is now ready for the subsequent click chemistry reaction.
- For long-term storage, it is recommended to store the labeled protein at -20°C or -80°C.[8]





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